Product packaging for 4-bromo-3-fluoro-N-methylpyridin-2-amine(Cat. No.:CAS No. 2763750-78-1)

4-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B6276793
CAS No.: 2763750-78-1
M. Wt: 205.03 g/mol
InChI Key: MJOIAMGOWUOGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Pyridine (B92270) Derivatives as Versatile Molecular Scaffolds in Modern Organic Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct chemical properties, including basicity and a dipole moment, which make the pyridine ring a fundamental scaffold in numerous areas of chemistry. wikipedia.orgalgoreducation.com Substituted pyridines, where one or more hydrogen atoms on the ring are replaced by other functional groups, are of paramount importance in organic synthesis and medicinal chemistry. bcrcp.ac.inrsc.orgnih.gov

The pyridine nucleus is a key component in a vast array of commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Its presence in biologically active molecules is widespread, with pyridine-based structures forming the core of many therapeutic agents. nih.gov The versatility of the pyridine scaffold stems from its ability to engage in a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions on the ring. wikipedia.orgslideshare.net This modularity enables chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material properties. chemrxiv.org

The development of novel synthetic methodologies to access highly substituted and functionalized pyridines is an active area of research. organic-chemistry.org Techniques such as cross-coupling reactions, multicomponent reactions, and late-stage functionalization have significantly expanded the accessible chemical space of pyridine derivatives. bcrcp.ac.inorganic-chemistry.org

Strategic Importance of Halogenated and Aminated Pyridine Architectures in Chemical Synthesis and Design

The strategic incorporation of halogen atoms and amino groups onto the pyridine ring dramatically enhances its synthetic utility and potential for creating complex molecular architectures. acs.orgnbinno.com Halogenated pyridines are particularly valuable as versatile building blocks in organic synthesis. nbinno.comnih.gov The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. nbinno.com These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecules from simpler precursors. nbinno.com

The regioselective introduction of halogens onto the pyridine ring is a significant synthetic challenge, and the development of methods for selective halogenation at various positions is crucial for accessing specific isomers. chemrxiv.orgnsf.gov The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution reactions more challenging than for benzene, often requiring harsh conditions. nih.gov

Aminated pyridines are also of great importance, as the amino group can act as a key pharmacophore, a hydrogen bond donor/acceptor, or a point of attachment for further functionalization. acs.org 2-Aminopyridine derivatives, in particular, are common structural motifs in many biologically active compounds. acs.org The combination of both halogen and amino substituents on the same pyridine ring, as seen in 4-bromo-3-fluoro-N-methylpyridin-2-amine, creates a multifunctional scaffold with orthogonal reactivity, allowing for selective chemical manipulations at different sites of the molecule.

Overview of Current Academic Research Trends and Gaps for Novel Pyridine Derivatives

Current academic research on novel pyridine derivatives is largely driven by the pursuit of new therapeutic agents and functional materials. bcrcp.ac.inresearchgate.net A significant trend is the development of pyridine-based compounds for the treatment of complex diseases such as cancer and Alzheimer's disease. bcrcp.ac.inrsc.org Researchers are actively exploring new pyridine heterocyclic hybrids and evaluating their biological activities. rsc.orgnih.gov

Another major research focus is the development of more efficient and sustainable synthetic methods for the preparation of functionalized pyridines. bcrcp.ac.in This includes the use of green chemistry principles, such as catalysis and the use of environmentally benign solvents. acs.org The late-stage functionalization of complex molecules containing a pyridine ring is also a key area of investigation, as it allows for the rapid diversification of drug candidates and the study of structure-activity relationships. nsf.gov

Despite significant advances, gaps in the field remain. There is a continuous need for new methods to achieve regioselective functionalization of the pyridine ring, particularly for the introduction of substituents at the 3- and 4-positions. chemrxiv.orgnsf.gov Furthermore, while the synthesis and application of many simple pyridine derivatives are well-established, the exploration of more complex, poly-substituted pyridines, such as the title compound, is less mature. A deeper understanding of the interplay between different substituents on the pyridine ring and their effect on the molecule's reactivity and properties is still required.

Scope and Objectives of Focused Academic Inquiry into this compound

A focused academic inquiry into this compound is warranted due to its unique combination of functional groups on a privileged heterocyclic scaffold. The objectives of such an inquiry would be to:

Elucidate its Physicochemical Properties: A thorough characterization of its structural, electronic, and spectroscopic properties would provide a fundamental understanding of the molecule.

Explore its Synthetic Utility: Investigating its reactivity in various chemical transformations would establish its potential as a versatile building block for the synthesis of more complex molecules. The presence of the bromo, fluoro, and N-methylamino groups offers multiple handles for selective functionalization.

Assess its Potential Applications: Based on the known biological activities of related halogenated and aminated pyridines, an investigation into the potential medicinal or material science applications of derivatives of this compound would be a logical progression.

By systematically studying this specific compound, researchers can contribute to the broader understanding of substituted pyridine chemistry and potentially uncover new avenues for the development of novel functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763750-78-1

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

4-bromo-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-6-5(8)4(7)2-3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

MJOIAMGOWUOGNW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1F)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro N Methylpyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Halogenated Pyridin-2-amine Core

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a potential synthesis plan. amazonaws.com For 4-bromo-3-fluoro-N-methylpyridin-2-amine, several disconnections of the key carbon-heteroatom bonds can be considered.

Key strategic disconnections include:

C-N Bond Disconnection: The bond between the pyridine (B92270) ring and the N-methylamino group can be disconnected. This suggests a precursor such as a 2-halopyridine (e.g., 2-chloro or 2-fluoro) which can undergo nucleophilic aromatic substitution (SNAr) with methylamine (B109427). This is often a reliable and late-stage functionalization step.

C-Br Bond Disconnection: This disconnection points to an electrophilic bromination of a 3-fluoro-N-methylpyridin-2-amine precursor. The regioselectivity of this step is critical and would be influenced by the directing effects of the existing fluorine and amino substituents.

C-F Bond Disconnection: Disconnecting the C-F bond suggests two primary pathways: a nucleophilic aromatic substitution (SNAr) to introduce fluoride (B91410) or an electrophilic fluorination. Given the electron-deficient nature of the pyridine ring, SNAr is a more common and effective strategy, typically requiring a good leaving group (e.g., nitro, chloro, or bromo) at the 4-position and often activation by an N-oxide. snmjournals.orgrsc.org

A plausible retrosynthetic pathway would involve constructing a substituted pyridine ring first, followed by the sequential and regioselective introduction of the halogen and amine functionalities. For instance, one might start from a simpler pyridine derivative, introduce the fluorine and bromine atoms, and finally install the N-methylamino group.

Classical and Modern Approaches to Pyridine Ring Construction Applicable to the Compound

The construction of the core pyridine ring itself can be achieved through various classical and modern cyclization reactions. While some methods build the ring with substituents already in place, others provide a basic pyridine scaffold that is functionalized in subsequent steps. youtube.com Rhodium(III)-catalyzed C–H functionalization approaches, for example, have been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a direct route to fluorinated pyridine cores. nih.govacs.org

Synthesizing the N-methylated pyridin-2-amine moiety can be approached through several cyclization strategies. One common method involves the initial formation of a pyridin-2(1H)-one, which serves as a versatile intermediate.

Enamine Cyclization: The reaction of enaminones with reagents like malononitrile (B47326) can produce adducts that, upon reaction with amines and subsequent base-catalyzed cyclization, yield pyridin-2(1H)-one derivatives. semanticscholar.org

Intramolecular Cyclization of Amides: The cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)acetamides in basic media can lead to substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net This highlights a general strategy where an appropriately substituted acyclic amide precursor cyclizes to form the pyridinone ring.

Once the pyridin-2-one is formed, it can be converted to a 2-chloropyridine (B119429) using reagents like phosphorus oxychloride (POCl₃). This 2-chloro intermediate is an excellent substrate for nucleophilic substitution with methylamine to form the desired N-methylpyridin-2-amine. Alternatively, direct N-methylation of a pyridin-2-amine precursor is possible, though this can sometimes lead to mixtures of mono- and di-methylated products or methylation at the ring nitrogen. Protocols for the N-methylation of peptides on solid supports, which can be adapted for small molecules, offer controlled methods for introducing the methyl group. springernature.comnih.gov

The introduction of bromine and fluorine onto the pyridine ring requires careful consideration of regioselectivity, as the electronic nature of the pyridine ring and the directing effects of existing substituents play a major role.

Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution significantly more difficult than for benzene. youtube.com However, the presence of activating groups, such as an amino group, can facilitate this reaction. For the target molecule, bromination would likely be performed on a 3-fluoro-N-methylpyridin-2-amine intermediate.

The regiochemical outcome is dictated by the directing effects of the substituents. The amino group at C2 is a powerful ortho-, para-director, while the fluorine at C3 is a deactivating ortho-, para-director. This would direct the incoming electrophile (Br⁺) to the C5 position. To achieve the desired 4-bromo substitution, a different strategy is required, such as starting with a precursor where the 4-position is already functionalized or using a method that overrides the standard electronic effects. One advanced method involves the formation of Zincke imine intermediates, which can direct halogenation specifically to the 3-position (or 5-position) of the pyridine ring. nih.gov

Table 1: Comparison of Bromination Selectivity

Method Substrate Reagent Selectivity Reference
Radical Halogenation Propane Br₂/light Favors more substituted carbon (secondary > primary) youtube.comyoutube.com
Electrophilic Halogenation 2-Phenylpyridine NIS or NBS Halogenation at C3 nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic and heteroaromatic rings. nih.govacs.org This reaction is particularly effective on electron-deficient rings like pyridine, especially when a good leaving group (e.g., -NO₂, -Cl, -Br) is present at a position activated by the ring nitrogen (C2, C4, or C6). akjournals.comepa.gov

For the synthesis of this compound, a plausible SNAr strategy would involve a precursor such as 3-bromo-4-chloro-N-methylpyridin-2-amine or 3-bromo-4-nitro-N-methylpyridin-2-amine. The reaction with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2), would displace the leaving group at the C4 position. The rate of SNAr reactions on halopyridines is significantly faster for fluoropyridines compared to chloropyridines, making fluoride an excellent nucleophile in this context. nih.govacs.org

The use of pyridine N-oxides is another established strategy to activate the pyridine ring towards nucleophilic attack. snmjournals.orgrsc.org For instance, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can proceed at room temperature, followed by reduction of the nitro group and the N-oxide to yield the corresponding aminopyridine. rsc.org

The synthesis of fluorinated pyridines containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) is of great interest for Positron Emission Tomography (PET). The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient radiolabeling methods.

SNAr reactions are the cornerstone of ¹⁸F-radiosynthesis. akjournals.comepa.gov High-yielding radiosynthesis can be achieved by reacting n.c.a. (no-carrier-added) [¹⁸F]fluoride with activated precursors.

Nitro-activated precursors: 3-methoxy-2-nitropyridine (B1296613) has been shown to be efficiently substituted by [¹⁸F]fluoride to produce the corresponding 2-[¹⁸F]fluoropyridine with high radiochemical yields (RCY). akjournals.comepa.gov

Iodonium (B1229267) salt precursors: Pyridinyl iodonium salts are highly effective precursors for radiofluorination. iaea.org The reaction of an appropriate iodonium salt with [¹⁸F]F⁻ complex, often mediated by a radical scavenger like TEMPO, can produce [¹⁸F]-fluoropyridines with excellent RCYs (24-83%) and compatibility with various functional groups. iaea.org This method is particularly useful for introducing fluorine at the 3- or 5-positions. iaea.org

Table 2: Radiosynthesis Methods for [¹⁸F]Fluoropyridines

Precursor Type Reaction Conditions Radiochemical Yield (RCY) Reference
3-bromo-4-nitropyridine N-oxide [¹⁸F]F⁻, room temp, 15 min 25 ± 4% (decay-corrected) snmjournals.org
3-methoxy-2-nitropyridine [¹⁸F]F⁻, 140 °C, 1-30 min 70-89% akjournals.comepa.gov

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine) onto the Pyridine Ring

N-Alkylation Strategies for the Methylamino Moiety

The introduction of the methyl group onto the amino functionality of a pyridine ring is a critical transformation in the synthesis of the target compound. N-alkylation strategies are widely employed to achieve this. nih.gov

One common approach involves the direct alkylation of the precursor, 4-bromo-3-fluoropyridin-2-amine, with a methylating agent. However, challenges such as controlling the degree of alkylation and potential side reactions necessitate careful selection of reagents and reaction conditions.

A transition metal-free method for N-difluoromethylation of pyridines has been described, which proceeds through a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov While this method focuses on the introduction of a difluoromethyl group, the underlying principles of N-alkylation are relevant. nih.gov The choice of solvent and the electronic and steric properties of the pyridine substituents have been shown to significantly influence the reaction's effectiveness. nih.gov

For the related synthesis of N-difluoromethylated pyridinium (B92312) salts, ethyl bromodifluoroacetate serves as a readily available and safe reagent, providing moderate to good yields. nih.gov This highlights the potential of using haloacetic acid esters as alkylating agents in the synthesis of N-substituted pyridines. nih.gov

Optimization of Reaction Conditions, Catalysis, and Yields for Scalable Synthesis

The development of a scalable and economically viable synthesis is crucial for the industrial application of this compound. Research efforts have focused on optimizing reaction parameters, exploring various catalytic systems, and maximizing product yields. unimi.it

A key aspect of scalable synthesis is the avoidance of hazardous reagents and purification methods like chromatography. unimi.it For instance, in the synthesis of a related compound, 4-(difluoromethyl)pyridin-2-amine (B599231), a five-step, two-pot procedure was developed to enable large-scale production without the need for a sealed vessel for amination. unimi.it This strategy involved careful optimization of each synthetic step and isolation and characterization of key intermediates. unimi.it

The choice of catalyst can significantly impact the efficiency of the synthesis. For example, in the synthesis of 3-fluoro-4-aminopyridine, catalytic hydrogenation using palladium on carbon (Pd/C) was employed to reduce a nitro group to an amine. nih.gov This method proved to be efficient, proceeding quantitatively at room temperature and atmospheric pressure. nih.gov

The following table summarizes key aspects of reaction optimization for related pyridine derivatives:

FeatureDescriptionReference
Scalability Development of a five-step, two-pot procedure for large-scale production, avoiding chromatography. unimi.it
Catalysis Use of 10% Pd/C for catalytic hydrogenation in the synthesis of 3-fluoro-4-aminopyridine. nih.gov
Yield A multi-step synthesis of 4-(difluoromethyl)pyridin-2-amine achieved an overall yield of 24% on a large scale. unimi.it
Reagent Selection Use of tetrabutylammonium (B224687) fluoride (TBAF) for fluorination. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. For the synthesis of this compound and related compounds, several strategies align with these principles.

One key principle is the use of safer and more environmentally benign reagents. For example, a transition metal-free method for N-difluoromethylation utilizes the readily available and safe ethyl bromodifluoroacetate. nih.gov This avoids the use of potentially toxic and expensive transition metal catalysts. nih.gov

Another important aspect is the optimization of reaction conditions to reduce energy consumption and waste generation. The development of one-pot or telescoped procedures, where multiple reaction steps are performed in the same vessel without isolating intermediates, can significantly improve process efficiency and reduce solvent usage. unimi.it

The following table outlines the application of green chemistry principles in the synthesis of related pyridine compounds:

Green Chemistry PrincipleApplicationReference
Atom Economy Development of efficient one-pot procedures to minimize waste. unimi.it
Use of Safer Solvents and Reagents Employment of a transition metal-free catalytic system. nih.gov
Energy Efficiency Optimization of reaction conditions to proceed at room temperature where possible. nih.gov
Waste Reduction Avoiding chromatographic purification in large-scale synthesis. unimi.it

By integrating these advanced synthetic methodologies, researchers can develop more efficient, scalable, and sustainable routes to produce this compound for its various applications.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluoro N Methylpyridin 2 Amine

Exploration of Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, a reactivity pattern enhanced by the presence of electron-withdrawing halogen substituents. Conversely, electrophilic substitution on the pyridine ring is challenging. The reactivity of 4-bromo-3-fluoro-N-methylpyridin-2-amine is a nuanced balance of these electronic effects.

Reactivity and Selectivity at the Bromine Position (C-Br)

The carbon-bromine bond in this compound is the most versatile site for synthetic transformations, primarily due to the bromine atom's ability to act as a good leaving group in both nucleophilic substitution and cross-coupling reactions. The C-Br bond is weaker than the C-F bond, making it more susceptible to cleavage.

In the context of nucleophilic aromatic substitution (SNAr), the reactivity at the C-4 position is influenced by the electron-withdrawing nature of the adjacent fluorine atom and the pyridine nitrogen. However, direct displacement of the bromide by a nucleophile is less common than its participation in metal-catalyzed processes. The relative reactivity of halogens in SNAr reactions can be complex, but often fluorine is displaced more readily than bromine if the ring is sufficiently activated. In many cases, however, the C-Br bond is preferentially targeted in cross-coupling reactions due to the ease of oxidative addition to a palladium(0) catalyst. wikipedia.orgreddit.com

Reactivity and Selectivity at the Fluorine Position (C-F)

The carbon-fluorine bond is the strongest single bond to carbon, rendering it significantly less reactive than the C-Br bond in many transformations. reddit.com Fluorine's high electronegativity, however, makes the carbon atom it is attached to highly electrophilic and can activate the ring for nucleophilic aromatic substitution. wikipedia.orglibretexts.org In principle, a strong nucleophile could displace the fluoride (B91410) anion, though this typically requires harsh reaction conditions or additional activating groups on the ring. nih.govrsc.org

In the absence of a catalyst, direct nucleophilic attack is more likely to occur at the C-4 position (displacing bromine) or C-6 position, driven by the combined electron-withdrawing effects of the nitrogen and halogen atoms. The displacement of the fluorine at C-3 is generally disfavored due to the strong C-F bond and less favorable electronics for nucleophilic attack at the meta-position relative to the ring nitrogen.

Transformations Involving the N-Methyl Pyridin-2-amine Moiety

The N-methylpyridin-2-amine group can undergo a variety of chemical transformations. The exocyclic nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions such as N-alkylation, N-acylation, and protonation. For instance, treatment with a strong acid will protonate the pyridine ring nitrogen first, followed by the exocyclic amine under more forcing conditions.

The amino group can also be a directing group in electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring makes such reactions difficult. More commonly, the N-methylamino group can be modified to modulate the electronic properties and reactivity of the molecule. For example, acylation of the amine to form an amide can alter its directing effects and reduce its basicity. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of halo-pyridines. This compound is an excellent substrate for these reactions, with the C-Br bond being the primary site of reactivity.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, the reaction selectively occurs at the C-Br position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

A variety of aryl and heteroaryl boronic acids can be coupled with this compound to generate a diverse library of substituted pyridines. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. mdpi.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Good
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₂CO₃Toluene100High
Thiophene-2-boronic acidPd(OAc)₂XPhosCs₂CO₃DME85Good-High
Pyridine-3-boronic acidPdCl₂(dppf)-Na₂CO₃DMF110Moderate

Note: This table represents plausible reaction conditions based on general procedures for Suzuki-Miyaura couplings of bromopyridines. mdpi.comnih.gov Yields are qualitative and would require experimental verification.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction is highly effective for the amination of this compound at the C-4 position. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. nih.gov

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This methodology allows for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

AmineCatalystLigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene100High
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane110High
BenzylaminePdCl₂(dppf)-K₃PO₄DMF120Good
PyrrolidinePd(OAc)₂RuPhosLiHMDSTHF80Good-High

Note: This table represents plausible reaction conditions based on general procedures for Buchwald-Hartwig aminations of bromopyridines. nih.govchemspider.com Yields are qualitative and would require experimental verification.

Heck, Sonogashira, and Other Palladium-Catalyzed Reactions

The presence of a bromine atom at the C4 position makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the C-Br bond.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent reaction for this class of compounds. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base like triethylamine. mdpi.comnih.govresearchgate.net Studies on structurally similar 2-amino-3-bromopyridines have demonstrated that these substrates couple efficiently with various terminal alkynes to produce 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species into the C-Br bond, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. researchgate.net

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of the aryl halide with an alkene. While specific studies on this compound are not prevalent, the general mechanism is expected to be applicable. This would lead to the formation of a 4-alkenyl-3-fluoro-N-methylpyridin-2-amine derivative.

Other significant palladium-catalyzed reactions include the Suzuki coupling (with boronic acids or esters) and the Buchwald-Hartwig amination (with amines). The Suzuki coupling of related 4-bromo-substituted heterocycles has been shown to proceed in good yields, demonstrating the utility of these precursors for creating C-C bonds with aryl or vinyl groups. nih.gov

The table below summarizes typical conditions for Sonogashira reactions based on analogous bromopyridine substrates.

Aryl Halide Substrate (Analogue)Coupling PartnerCatalyst SystemBaseSolventYield RangeReference
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF72-96% researchgate.net
4-Bromo-6H-1,2-oxazineTrimethylsilylethynePdCl₂(PPh₃)₂ / CuIEt₃NTolueneGood nih.gov
4-IodoanisolePhenylacetyleneSolid-Supported PdNPsK₂CO₃DMF87-96% mdpi.com

Directed Ortho-Metalation and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The method relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation at the adjacent ortho position. baranlab.org

In this compound, the N-methylamino group at the C2 position is a potential DMG. In a typical DoM scenario, this group would direct lithiation to the C3 position. However, this site is substituted with a fluorine atom. The alternative ortho position, C1, is the ring nitrogen, which is not available for deprotonation. Therefore, deprotonation at the C5 position might be considered.

A significant competing reaction pathway is metal-halogen exchange. For aryl bromides and iodides, reaction with alkyllithium reagents often leads to rapid metal-halogen exchange, which is typically faster than directed ortho-deprotonation. uwindsor.ca In the case of this compound, treatment with a strong base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely result in the formation of the 4-lithiated species rather than the ortho-lithiated product. This 4-lithiated intermediate could then be trapped with various electrophiles to introduce a substituent at the C4 position.

The general preference for these competing pathways is summarized below:

Reaction PathwayDescriptionGoverning FactorsLikely Outcome for the Target Compound
Directed ortho-Metalation (DoM)Deprotonation at a position ortho to a Directing Metalation Group (DMG).Strength of DMG, acidity of ortho-protons, absence of more reactive sites.Unlikely as the primary pathway due to the faster metal-halogen exchange. The C3 position is blocked.
Metal-Halogen ExchangeExchange of a halogen atom (Br, I) with the lithium from an organolithium reagent.Presence of a C-Br or C-I bond; generally faster than DoM for these halogens. uwindsor.caHighly probable, leading to the formation of 3-fluoro-N-methyl-4-lithiopyridin-2-amine.

To favor DoM over metal-halogen exchange, specialized bases like lithium amides (e.g., LDA, LiTMP) are sometimes employed, as they are less prone to exchange reactions. uwindsor.ca However, for a substrate containing bromine, exchange remains a highly favorable process.

Investigating Radical-Mediated Transformations

The reactivity of this compound can also be explored through radical-mediated pathways. Halopyridines are known to participate in radical reactions, which can be initiated through various methods, including thermolysis, photolysis, or single-electron transfer (SET) processes often employed in photoredox catalysis.

One potential transformation involves the homolytic cleavage of the C4-Br bond to generate a pyridin-4-yl radical. This highly reactive intermediate could then undergo a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or trapping by a radical acceptor.

Alternatively, under reductive conditions, such as those used in photoredox catalysis, the pyridine ring could accept an electron to form a radical anion. This species could subsequently expel the bromide ion (Br⁻) to afford the same pyridin-4-yl radical. This radical could then be used in C-H functionalization or coupling reactions.

Another avenue is the Minisci reaction, which involves the attack of a nucleophilic carbon-centered radical onto a protonated, electron-deficient heteroaromatic ring. The electron-withdrawing fluorine and bromine substituents on the pyridine ring of the target compound would increase its susceptibility to such an attack. The likely positions for radical addition would be C6 and potentially C5, dictated by steric and electronic factors.

Elucidation of Reaction Mechanisms via Kinetic and Computational Studies

Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and computational investigations. These studies can illuminate reaction pathways, identify key intermediates and transition states, and explain observed regioselectivity.

For palladium-catalyzed reactions , mechanistic studies help to optimize reaction conditions and understand catalyst behavior. For instance, while the general catalytic cycle for the Sonogashira reaction is well-established, questions may remain regarding the nature of the catalytically active species. Some studies suggest that the true catalyst may be a homogeneous palladium complex, while others point to the formation of palladium nanoparticles that carry out the catalysis. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can model the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to determine rate-limiting steps and the influence of ligands and substituents.

In the context of lithiation strategies , computational studies are invaluable for predicting the outcome of competing reaction pathways. mdpi.com DFT calculations can determine the relative activation barriers for ortho-deprotonation at C5 versus metal-halogen exchange at C4. By calculating the energies of the transition states for both processes, a reliable prediction of the major product can be made. Furthermore, mapping the molecule's electrostatic potential can help identify the most acidic protons and electrophilic centers, providing qualitative insight into its reactivity. Kinetic studies, by measuring reaction rates under varying conditions (temperature, concentration, base), can experimentally validate the proposed mechanisms and the predictions from computational models.

The table below outlines how these methods can address key mechanistic questions for the target compound.

Reaction TypeMechanistic QuestionInvestigative MethodExpected Insight
Palladium-Catalyzed CouplingWhat is the rate-limiting step? Is the catalyst homogeneous or heterogeneous?Kinetic analysis; In-situ spectroscopy; DFT modeling of the catalytic cycle.Optimization of catalyst loading, ligand choice, and reaction conditions. Identification of the active catalytic species. researchgate.net
LithiationIs the reaction pathway DoM or metal-halogen exchange? What is the regioselectivity?DFT calculations of transition state energies; Low-temperature NMR to trap intermediates.Prediction of the major lithiated species and rationalization of the observed product distribution. nih.gov
Radical TransformationWhat is the most likely site of radical attack? What is the mechanism of radical generation?Computational modeling (spin density calculations); EPR spectroscopy to detect radical intermediates.Understanding the regioselectivity of radical reactions and the feasibility of different initiation methods.

Derivatization and Scaffold Diversification Strategies Utilizing 4 Bromo 3 Fluoro N Methylpyridin 2 Amine

Design Principles for Novel Analogues and Congeners based on the Core Scaffold

The design of new molecules based on the 4-bromo-3-fluoro-N-methylpyridin-2-amine scaffold is guided by established principles of medicinal chemistry, aiming to systematically explore chemical space and optimize molecular properties. The core tenet involves leveraging the scaffold's inherent structural features as distinct points for diversification. nih.gov

Key design considerations include:

Vector-Controlled Diversification : The scaffold presents two primary vectors for modification. The first is the C4 position, where the bromine atom acts as a versatile synthetic handle for introducing a wide range of substituents, typically through cross-coupling reactions. The second is the N-methylamino group at the C2 position, which can be readily acylated, alkylated, or arylated to probe interactions with polar or hydrophobic environments.

Modulation of Physicochemical Properties : The fluorine atom at the C3 position significantly influences the electronic properties of the pyridine (B92270) ring, lowering the pKa of the ring nitrogen and potentially enhancing metabolic stability. nih.gov Design strategies often involve retaining this feature or exploring the impact of its replacement with other small, electron-withdrawing groups.

Conformational Control : While the pyridine core is planar, the introduction of bulky substituents at the C4 position or on the exocyclic amine can restrict bond rotation, locking the molecule into specific conformations. This principle can be used to design more rigid analogues that may exhibit higher selectivity for a biological target.

The ultimate goal is to create congeners—molecules belonging to the same chemical family—where modifications lead to a desirable modulation of properties such as solubility, cell permeability, and target affinity. nih.govnih.gov

Synthetic Strategies for Peripheral Functionalization

Peripheral functionalization refers to the chemical modification of the existing substituent groups on the pyridine core without altering the core itself. The this compound scaffold is well-suited for such modifications at both the C2-amino group and the C4-bromo position.

The N-methylamino group is a nucleophilic site that can be readily modified through various standard organic reactions. These modifications are crucial for diversifying the molecular structure and tuning its properties. nih.gov

Acylation : The reaction of the N-methylamino group with acyl chlorides or anhydrides provides the corresponding amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic nature of the substituent. For example, reacting the scaffold with acetic anhydride (B1165640) would yield the corresponding acetamide. mdpi.com

Alkylation : Further alkylation of the secondary amine can be achieved using alkyl halides in the presence of a base. This strategy allows for the introduction of various alkyl chains to explore hydrophobic interactions or introduce additional functionalities. mdpi.com

Arylation : The introduction of an aryl or heteroaryl group onto the nitrogen atom can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method is highly versatile for creating N-aryl derivatives, significantly expanding the structural diversity of the resulting products.

Table 1: Synthetic Strategies for Modifying the N-Methylamino Group

Modification Type Reagents and Conditions Resulting Functional Group Reference
Acylation Acyl chloride or anhydride (e.g., Acetyl chloride), base (e.g., Triethylamine), in a solvent like Dichloromethane N-Methyl-N-acylpyridin-2-amine mdpi.com
Alkylation Alkyl halide (e.g., Benzyl bromide), base (e.g., K₂CO₃), in a solvent like DMF N-Alkyl-N-methylpyridin-2-amine mdpi.com

| Arylation | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., NaOtBu) | N-Aryl-N-methylpyridin-2-amine | mdpi.com |

The bromine atom at the C4 position is a key functional group that enables extensive modification of the pyridine ring through a variety of powerful chemical reactions.

Halogen-Metal Exchange : A primary strategy for functionalizing the C4 position is the halogen-metal exchange reaction. znaturforsch.com Treatment with an organolithium reagent, such as n-butyllithium at low temperatures, results in the replacement of the bromine atom with lithium. arkat-usa.org The resulting pyridyllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new carbon-based substituents. znaturforsch.comarkat-usa.org

Transition-Metal-Catalyzed Cross-Coupling : The C4-bromo position is ideally suited for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry.

Suzuki-Miyaura Coupling : This reaction, which couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst, is one of the most common methods for forming new carbon-carbon bonds. It allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. mdpi.com

Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with an amine, providing access to 4-aminopyridine (B3432731) derivatives.

Sonogashira Coupling : This palladium-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent at the C4 position, a valuable linker in medicinal chemistry. nih.gov

Table 2: Synthetic Strategies for Functionalizing the C4-Bromo Position

Reaction Type Key Reagents Resulting Transformation Reference
Halogen-Metal Exchange n-Butyllithium, followed by an electrophile (E+) C4-Br is replaced by C4-E arkat-usa.org
Suzuki-Miyaura Coupling Aryl/alkyl boronic acid, Pd catalyst, base C4-Br is replaced by C4-Aryl/Alkyl mdpi.com
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, base C4-Br is replaced by C4-NR₂

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C4-Br is replaced by C4-alkynyl | nih.gov |

Development of Chemical Libraries Based on the this compound Scaffold

A chemical library is a collection of diverse, but structurally related, compounds. The this compound scaffold is an ideal starting point for combinatorial or parallel synthesis to generate such libraries. nih.gov The synthetic handles at the C2 and C4 positions allow for a two-dimensional diversification strategy.

A library can be constructed by first creating a set of C4-functionalized intermediates using the methods described in section 4.2.2 (e.g., a series of Suzuki couplings with different boronic acids). Each of these intermediates can then be subjected to a variety of modifications at the C2-N-methylamino group as described in section 4.2.1 (e.g., acylation with different acyl chlorides). This matrix-based approach can rapidly generate hundreds or thousands of unique analogues from a single core scaffold. nih.gov

This strategy allows for a comprehensive exploration of the chemical space around the core structure, which is invaluable for lead generation and optimization in drug discovery. nih.govu-strasbg.fr

Table 3: Illustrative Design of a Chemical Library

Core Scaffold C4-Substituent (R¹) via Suzuki Coupling C2-Modification (R²) via Acylation Final Compound Structure
This compound Phenyl Acetyl
This compound Thienyl Acetyl
This compound Phenyl Benzoyl

Regiocontrol and Stereoselectivity in Derivatization Reactions

Achieving high levels of regiocontrol and stereoselectivity is critical for the efficient synthesis of pure, well-defined compounds.

Regiocontrol : This refers to the control of the position at which a chemical reaction occurs.

In the context of the this compound scaffold, the regioselectivity of ring functionalization is largely predetermined. The bromine atom at C4 provides a specific site for halogen-metal exchange and cross-coupling reactions, ensuring that modifications occur exclusively at this position. znaturforsch.comarkat-usa.org

For electrophilic aromatic substitution, the existing substituents would direct an incoming electrophile, though such reactions are often challenging on electron-deficient pyridine rings and may require harsh conditions. davuniversity.org

The regioselectivity of reactions on other substituted pyridines can be highly dependent on the directing effects of the substituents and the choice of reagents and solvents. acs.orgresearchgate.net For instance, studies on dichloropyridines have shown that the choice of solvent can dramatically switch the preferred position of nucleophilic substitution. researchgate.net

Stereoselectivity : The parent scaffold is achiral. Stereoselectivity becomes a consideration only when a chiral center is introduced during a derivatization reaction.

For example, if the C4 position is functionalized with a substituent containing a stereocenter, or if the N-methylamino group is acylated with a chiral carboxylic acid, a mixture of diastereomers could be formed.

Controlling the stereochemical outcome would require the use of chiral catalysts, chiral auxiliaries, or a subsequent separation of the diastereomers. For instance, derivatization with a chiral agent can be used to create diastereomeric products that can be distinguished, a principle often used for analysis. acs.org

Scaffold Hopping and Advanced Bioisosteric Replacement Studies (Focus on chemical methodology and structural variation)

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to discover novel chemotypes, improve compound properties, or circumvent existing patents, all while retaining the desired biological activity. nih.govresearchgate.net

Bioisosteric Replacement : This involves the substitution of one atom or functional group for another with similar physical or chemical properties. u-strasbg.fr This is a less drastic change than scaffold hopping and is used to fine-tune properties. researchgate.net

For the C4-Bromo group : It could be replaced by other halogens (Cl, I) or by classical bioisosteres such as a cyano (-CN) or trifluoromethyl (-CF₃) group.

For the C3-Fluoro group : A hydrogen or a cyano group could be considered as replacements to modulate electronics.

For the N-Methylamino group : It could be replaced by other small, polar, hydrogen-bonding groups like a hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or a small cyclic amine like azetidine.

For the Pyridine Nitrogen : It could be oxidized to the corresponding pyridine-N-oxide, which alters the electronic properties and hydrogen bonding capacity of the core. nih.gov

Scaffold Hopping : This is a more significant structural modification where the central pyridine core is replaced entirely by a different ring system (a scaffold hop). researchgate.netscite.ai The goal is to maintain the three-dimensional arrangement of the key functional groups (the N-methylamino group, the C3-fluoro, and the C4-substituent) on a new heterocyclic or carbocyclic framework.

Potential replacement scaffolds for the pyridine ring could include other six-membered heterocycles like pyrimidine, pyrazine, or pyridazine.

Five-membered rings such as thiazole, imidazole, or pyrazole (B372694) could also be considered.

Even a simple phenyl ring could serve as a replacement scaffold, although this would remove the hydrogen-bonding capability of the pyridine nitrogen.

These advanced methodologies rely on a deep understanding of medicinal chemistry principles and are often guided by computational modeling to predict which novel structures are most likely to retain the desired properties. researchgate.net

Table 4: Examples of Potential Bioisosteric Replacements and Scaffold Hops

Original Group/Scaffold Type of Modification Potential Replacement(s) Rationale Reference
C4-Bromo Bioisosteric Replacement -Cl, -CN, -CF₃ Modulate electronics, size, and metabolic stability u-strasbg.fr
N-Methylamino Group Bioisosteric Replacement -OH, -OCH₃, cyclopropylamino Alter hydrogen bonding potential and basicity nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Fluoro N Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-bromo-3-fluoro-N-methylpyridin-2-amine. Both one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments are employed to unambiguously assign the resonances of each nucleus and to understand the intricate details of the molecular framework.

In the ¹H NMR spectrum of a related compound, 3-bromo-4-fluoropyridin-2-amine (B1443813), the aromatic protons typically appear as doublets in the downfield region, with their coupling constants providing information about their relative positions on the pyridine (B92270) ring. The amine protons often present as a broad singlet. For this compound, the N-methyl group would introduce a characteristic singlet, typically in the range of 2.5-3.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to electronegative atoms like fluorine and bromine, as well as the carbon of the aminopyridine moiety, exhibit distinct chemical shifts. For instance, in 3-bromo-4-fluoropyrin-2-amine, the carbon attached to fluorine (C-4) shows a characteristic doublet due to C-F coupling. A similar pattern would be expected for this compound.

¹⁹F NMR is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment within the molecule.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (Aromatic)7.5 - 8.5Doublet~5-8
H (Aromatic)6.5 - 7.5Doublet~5-8
H (N-CH₃)2.8 - 3.2SingletN/A
H (NH)4.0 - 6.0Broad SingletN/A
C (C-Br)~110 - 120SingletN/A
C (C-F)~150 - 160Doublet~230-250 (¹JCF)
C (C-N)~155 - 165SingletN/A
C (Aromatic)~115 - 140Multiplet
C (N-CH₃)~25 - 35SingletN/A
F~(-110) - (-130)Singlet or Multiplet

To gain a deeper understanding of the molecular structure, multi-dimensional NMR techniques are indispensable. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons in the pyridine ring and the N-methyl group. For instance, an HSQC experiment on a related aminopyridine derivative allowed for the clear assignment of nitrogen signals. plos.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in establishing the connectivity of the molecule, for example, by showing correlations between the N-methyl protons and the C-2 carbon of the pyridine ring, as well as the adjacent C-3 carbon. HMBC spectra have been effectively used to determine protonation sites in pyridinyl moieties. plos.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. This is particularly useful for determining the preferred conformation of the molecule, such as the orientation of the N-methyl group relative to the pyridine ring.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of crystalline solids, including different polymorphic forms of this compound. rsc.orgemory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich structural information. emory.edu

Techniques like Magic Angle Spinning (MAS) are used to average out dipolar interactions and chemical shift anisotropy, resulting in higher resolution spectra. emory.edu Cross-polarization (CP) can be employed to enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N.

ssNMR can be used to:

Identify and characterize different polymorphic forms, which may exhibit distinct pharmacological properties.

Probe intermolecular interactions, such as hydrogen and halogen bonding, in the solid state. acs.org

Determine the number of crystallographically independent molecules in the unit cell.

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique would precisely determine the geometry of the pyridine ring, the positions of the bromine, fluorine, and N-methylamino substituents, and the conformation of the molecule in the solid state. This method has been used to determine the crystal structure of related brominated spiro compounds. researchgate.net

The arrangement of molecules in a crystal is governed by intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The amine proton can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. These interactions are fundamental in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), can participate in halogen bonding with electron-donating atoms like the nitrogen of a neighboring pyridine ring or an oxygen atom from a solvent molecule. ucmerced.eduacs.org Halogen bonding is an increasingly recognized interaction in crystal engineering and drug design. rawdatalibrary.netnih.govacs.org Studies on iodo-perfluoroalkane/pyridine mixtures have demonstrated the significant role of halogen bonding. acs.org

Understanding these intermolecular interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and characterizing the nature of chemical bonds.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for:

N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H stretching: Bands for the aromatic C-H bonds and the methyl group C-H bonds.

C=C and C=N stretching: Vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

C-Br stretching: A band at lower wavenumbers, usually below 700 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netnih.govacs.orgaps.org For instance, the ring breathing mode of the pyridine ring is often a strong band in the Raman spectrum and is sensitive to substitution patterns and intermolecular interactions. researchgate.net Studies on pyridine and its derivatives have shown that the Raman spectra are dominated by intense bands around 1000 and 1030 cm⁻¹, which are attributed to the ring breathing modes. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C / C=N Ring Stretch1400 - 1600IR, Raman
C-F Stretch1000 - 1300IR
Pyridine Ring Breathing~1000Raman
C-Br Stretch< 700IR, Raman

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. Electron ionization (EI) is a common technique that can lead to characteristic fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be seen for the molecular ion and any bromine-containing fragments.

The fragmentation of substituted pyridines in a mass spectrometer can be complex. youtube.comyoutube.comlibretexts.org Common fragmentation pathways for this molecule might include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of a bromine atom (•Br): Leading to an [M-79/81]⁺ ion.

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

Understanding these fragmentation pathways is crucial for the structural confirmation of the compound and for the identification of related impurities or metabolites.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if chiral derivatives are synthesized)

The stereochemical assignment of chiral molecules is a critical aspect of chemical and pharmaceutical research. Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have emerged as powerful, non-destructive methods for elucidating the absolute configuration of chiral compounds in solution. nih.govwikipedia.org These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org

For a molecule like this compound, the introduction of a chiral center would be necessary to employ these techniques. This could be achieved, for example, through the synthesis of derivatives with a chiral substituent or by resolving the molecule if it could be made to adopt a stable, chiral conformation (atropisomerism). As of the current body of scientific literature, specific studies detailing the synthesis of chiral derivatives of this compound and their subsequent analysis by VCD or ECD have not been reported.

However, based on established principles and studies on analogous structures, a hypothetical workflow for such an investigation can be outlined.

Theoretical Framework and Principles

VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org Because VCD is highly sensitive to the three-dimensional arrangement of atoms, it provides a unique fingerprint of a molecule's stereochemistry. wikipedia.org ECD, on the other hand, measures circular dichroism in the UV-visible region, arising from electronic transitions. rsc.org For both techniques, the spectra of two enantiomers are mirror images of each other. nih.gov

The modern application of VCD and ECD for stereochemical assignment is a synergistic approach combining experimental measurement with quantum chemical calculations. wikipedia.orgnih.gov The typical procedure involves:

Conformational Analysis: Identifying all low-energy conformers of the chiral molecule using computational methods. researchgate.net

Spectral Calculation: Calculating the theoretical VCD and/or ECD spectra for each significant conformer, often using Density Functional Theory (DFT). wikipedia.orgnih.gov

Boltzmann Averaging: Generating a population-weighted average of the theoretical spectra based on the relative free energies of the conformers. nih.gov

Comparison: Comparing the final theoretical spectrum with the experimentally measured spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the molecule. nih.gov

Application to Chiral Derivatives of this compound

Should chiral derivatives of this compound be synthesized, VCD and ECD would be invaluable tools for their structural characterization.

Vibrational Circular Dichroism (VCD): The VCD spectrum would be particularly sensitive to the stereochemistry around the chiral center and its influence on the conformation of the pyridine ring and the N-methyl group. The vibrational modes involving the C-F, C-Br, C-N, and N-H (from the amine) bonds would likely produce characteristic VCD signals. Studies on other fluorinated and brominated chiral molecules have demonstrated the utility of VCD in determining absolute configurations. nih.gov For instance, research on fluorinated piperidines has shown that the orientation of fluorine atoms can be determined, which is crucial for understanding conformational preferences. researchgate.netnih.gov

Electronic Circular Dichroism (ECD): The ECD spectrum would be governed by the electronic transitions of the substituted pyridine chromophore. The bromine, fluorine, and amino-methyl groups would influence the energy and intensity of these transitions. The coupling between different parts of the molecule, such as a chiral substituent and the pyridine ring, can give rise to distinct Cotton effects in the ECD spectrum, which are diagnostic of the absolute configuration. rsc.org

Hypothetical Data for a Chiral Derivative

In the absence of experimental data for a chiral derivative of this compound, we can illustrate the type of data that would be generated in such a study. Let us hypothesize a derivative, for example, where a chiral center is introduced in a substituent attached to the pyridine ring. The analysis would yield data that could be presented as follows:

Table 1: Hypothetical Comparison of Experimental and Calculated VCD Data for a Chiral Derivative

Vibrational Frequency (cm⁻¹) (Experimental) Experimental ΔA (x 10⁻⁵) Vibrational Frequency (cm⁻¹) (Calculated, R-config.) Calculated Rotational Strength (R) (esu²cm²) Assignment
1610 +2.5 1615 +3.1 Pyridine ring stretch
1550 -1.8 1552 -2.0 N-H bend
1480 +3.0 1485 +3.5 CH₃ deformation
1250 -4.2 1248 -4.9 C-F stretch

Table 2: Hypothetical Comparison of Experimental and Calculated ECD Data for a Chiral Derivative

Wavelength (nm) (Experimental) Experimental Δε (M⁻¹cm⁻¹) Wavelength (nm) (Calculated, R-config.) Calculated Rotational Strength (R) (cgs) Transition
285 +15.2 288 +18.5 π → π*
250 -9.8 252 -11.0 π → π*

The agreement in sign and relative intensity between the experimental data and the data calculated for one enantiomer (e.g., the R-configuration) would confirm the absolute stereochemistry of the synthesized derivative. nih.gov

While the synthesis of chiral derivatives of this compound remains a prospective endeavor, the framework for their stereochemical analysis via chiroptical spectroscopy is well-established and promises to be a definitive method for their structural elucidation.

Computational and Theoretical Studies of 4 Bromo 3 Fluoro N Methylpyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a wealth of information about molecular structure and behavior. researchgate.net DFT, particularly with functionals like B3LYP, has become a standard tool due to its balance of computational cost and accuracy in predicting various molecular properties. epstem.net These calculations are crucial for analyzing the complex interplay of the electron-donating methylamino group and the electron-withdrawing halogen substituents on the pyridine (B92270) core.

The electronic character of a molecule is primarily described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a smaller gap generally suggests higher reactivity. researchgate.net

For 4-bromo-3-fluoro-N-methylpyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich components of the molecule, namely the pyridine ring and the nitrogen of the methylamino group, with some contribution from the bromine atom. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, influenced by the electron-withdrawing fluorine and bromine atoms.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Description Significance
HOMO Energy High (less negative) Indicates susceptibility to electrophilic attack.
LUMO Energy Low (more negative) Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate to Low Suggests potential for chemical reactivity. researchgate.net
HOMO Localization Pyridine Ring, N-methylamino Group Site of electron donation.

| LUMO Localization | Pyridine Ring (C-Br, C-F bonds) | Site of electron acceptance. |

To further quantify and visualize reactivity, computational chemistry utilizes various descriptors. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of positive and negative potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. tci-thaijo.org

For this compound, the MEP surface would likely show a region of significant negative potential (red/yellow) around the highly electronegative fluorine atom and the pyridine nitrogen. The hydrogen atom of the amino group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. In a related compound, 3-bromo-4-fluoropyridin-2-amine (B1443813), DFT calculations revealed a negative charge localization on the fluorine and bromine atoms, while the amine group carried a positive charge, guiding potential intermolecular interactions.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, indicating how the electron density changes upon the addition or removal of an electron. This helps to pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack.

Table 2: Predicted Reactivity and Electrostatic Potential

Feature Predicted Characteristic Implication for Reactivity
Molecular Electrostatic Potential (MEP) Negative potential near F and pyridine N; Positive potential at amino H. Guides electrophilic attack to F/N sites and nucleophilic interaction at the N-H bond.
Fukui Functions High values on specific ring carbons and the bromine atom. Predicts sites for nucleophilic substitution and other reactions.

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be used to validate experimental data or to aid in structural elucidation. researchgate.net

NMR Spectroscopy: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental values helps confirm the molecular structure. For complex spin systems, these calculations can also help in assigning specific peaks. epstem.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to produce a theoretical Infrared (IR) spectrum. These calculations are instrumental in assigning vibrational modes to specific functional groups, such as the N-H stretch of the amino group, the C-F stretch, and the aromatic ring vibrations. Excellent agreement between DFT-calculated and experimental vibrational spectra has been observed for related fluoropyridines. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. This allows for the assignment of observed absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic system.

Conformational Analysis and Energy Landscapes

Substituted pyridines like this compound can exist in different conformations, primarily due to rotation around single bonds, such as the C2-N bond of the methylamino group. Conformational analysis using DFT involves calculating the molecule's energy as a function of specific dihedral angles. researchgate.net

By systematically rotating the methylamino group and mapping the potential energy surface, the most stable conformer (the global minimum) and other low-energy conformers can be identified. The energy barriers between these conformers can also be determined. This analysis is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions. Intramolecular hydrogen bonding, for instance between the amino hydrogen and the fluorine at position 3, could play a role in stabilizing certain conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule in an explicit solvent environment over time. MD simulations use classical mechanics to model the movements of atoms, allowing for the exploration of conformational changes, solvent interactions, and the formation of hydrogen bonds.

For this compound, an MD simulation could reveal:

The preferred orientation and interactions with solvent molecules (e.g., water, DMSO).

The dynamic stability of different conformers in solution.

The structure of the solvation shell around the molecule.

The time-averaged behavior of flexible parts of the molecule, such as the methyl group.

This information is vital for understanding how the solvent environment modulates the molecule's properties and reactivity.

Reaction Pathway Modeling and Transition State Analysis

A significant application of computational chemistry is the modeling of chemical reaction pathways. researchgate.net For this compound, this could involve studying reactions such as nucleophilic aromatic substitution, where the bromine atom is replaced by another group.

Using DFT, the entire energy profile of a proposed reaction mechanism can be calculated. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state, which is a key factor controlling the reaction rate.

This analysis provides a detailed, step-by-step understanding of the reaction mechanism, predicts the feasibility of a reaction, and can explain observed regioselectivity or stereoselectivity. researchgate.net

Applications of 4 Bromo 3 Fluoro N Methylpyridin 2 Amine As a Synthetic Synthon and Precursor

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the 4-bromo-3-fluoro-N-methylpyridin-2-amine scaffold makes it an adept building block for the synthesis of complex heterocyclic systems. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, paving the way for the construction of intricate molecular architectures.

For instance, structural analogs like 3-bromo-4-fluoropyridin-2-amine (B1443813) are recognized as valuable building blocks for creating more complex organic and heterocyclic molecules. google.com Similarly, related compounds such as 5-bromo-2-methylpyridin-3-amine (B1289001) are used in palladium-catalyzed Suzuki cross-coupling reactions to produce novel substituted pyridine (B92270) derivatives. bldpharm.com These reactions typically involve coupling the bromo-pyridine with various arylboronic acids to form new carbon-carbon bonds. Given these precedents, this compound is an anticipated substrate for similar transformations, enabling the synthesis of fused pyridine systems and other polycyclic aromatic structures that are of interest in pharmaceutical and materials research. The presence of the fluorine atom can also influence the electronic properties and metabolic stability of the resulting heterocyclic compounds.

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the landscape of multi-step organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, the use of halogenated heterocyclic intermediates is a well-established strategy. These intermediates serve as foundational scaffolds that can be incrementally functionalized to achieve a target molecule with desired properties.

Compounds with similar substitution patterns, such as bromo-fluoro-picolines (methylpyridines), are highlighted in patent literature as key intermediates. For example, Chinese patent CN102898358A describes the preparation of various bromo-fluoro-picolines, underscoring their importance in industrial synthesis routes. google.com Furthermore, 3-bromo-4-methylpyridine (B15001) is a known precursor in the synthesis of the anti-AIDS drug Nevirapine, demonstrating the critical role of such substituted pyridines in medicinal chemistry. google.com The compound 4-bromo-2-fluoro-3-methylpyridine (B151843) is also noted for its role as a key starting material in the development and manufacturing of certain drugs. google.com

Given this context, this compound is positioned as a valuable intermediate. Its reactive handles—the bromine for coupling reactions and the amino group for amide bond formation or further derivatization—allow for sequential and controlled modifications, a crucial aspect of synthesizing complex target molecules.

Development of Novel Catalysts, Ligands, or Materials Derived from the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in the design of ligands for catalysis and functional materials. The ability to introduce various substituents onto the pyridine core allows for the fine-tuning of steric and electronic properties, which is essential for developing efficient catalysts and materials with specific functions.

Research on analogous compounds provides a blueprint for the potential applications of this compound in this domain. For example, the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine has been explored for creating materials with interesting electronic and liquid crystalline properties. bldpharm.com The resulting bi-aryl pyridine structures are investigated for their potential as chiral dopants in liquid crystals. bldpharm.com

By extension, this compound could serve as a precursor to novel ligands. The bromine atom can be substituted with phosphine (B1218219) groups or other coordinating moieties, while the existing N-methylamino and fluoro groups would modulate the electronic landscape of the resulting ligand. Such tailored ligands are crucial for advancing transition-metal catalysis. Furthermore, the inherent properties of the fluorinated pyridine scaffold suggest its potential incorporation into functional organic materials, such as those used in electronics or as specialized polymers. google.com

Integration into Supramolecular Assemblies and Functional Systems

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. Halogen bonding, hydrogen bonding, and π-π stacking are key forces in the construction of these assemblies. The structure of this compound contains several features conducive to forming such interactions.

The bromine and fluorine atoms can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of functional materials. The pyridine ring itself can engage in π-π stacking, while the N-methylamino group is a hydrogen bond donor and acceptor. Studies on the crystal structure of the related 3-bromo-4-fluoropyridin-2-amine reveal a network of intermolecular N-H···F and N-H···N hydrogen bonds that stabilize the crystal lattice. google.com This capacity for forming robust, directional interactions suggests that this compound could be a valuable component in the design of complex supramolecular architectures, such as molecular cages, polymers, and organized thin films.

Contribution to Methodological Advancements in Organic Synthesis

The development of new and efficient synthetic methods is a constant pursuit in organic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the way chemists construct carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl and heteroaryl halides is central to these methodologies.

The chemical profile of this compound makes it an ideal substrate for exploring and advancing these synthetic methods. The presence of a bromine atom on the electron-deficient pyridine ring suggests it would be highly reactive in oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling cycles. Research has demonstrated that related compounds like 3-bromo-4-fluoropyridin-2-amine readily participate in both Suzuki-Miyaura and Buchwald-Hartwig reactions. google.com The use of this compound in such reactions could contribute to the expansion of their scope and utility, particularly for creating highly functionalized pyridine derivatives that may have been difficult to access through traditional methods. The interplay between the fluoro, bromo, and N-methylamino substituents could offer unique insights into reactivity and selectivity in these important transformations.

Future Directions and Emerging Research Avenues for 4 Bromo 3 Fluoro N Methylpyridin 2 Amine

Development of Highly Chemo- and Regioselective Functionalization Strategies

The development of selective functionalization strategies for polysubstituted aromatic rings like 4-bromo-3-fluoro-N-methylpyridin-2-amine is a cornerstone of modern organic synthesis. The distinct electronic properties of the bromine, fluorine, and N-methylamino substituents on the pyridine (B92270) core present both a challenge and an opportunity for chemists. Future research will likely focus on leveraging these differences to achieve high chemo- and regioselectivity, allowing for the modification of one specific position on the ring without affecting the others.

For instance, research on analogous compounds like 5-bromo-2-chloro-3-fluoropyridine (B1227324) has demonstrated that reaction conditions can be tuned to direct substitution to a specific halogen. nih.gov Under palladium-catalyzed amination conditions, substitution occurs exclusively at the bromide position. nih.gov Conversely, in the absence of a palladium catalyst under neat conditions, nucleophilic substitution is favored at the 2-chloro position. nih.gov Applying similar principles to this compound could enable the selective replacement of the bromine atom via cross-coupling reactions or the substitution of the fluorine atom through nucleophilic aromatic substitution (SNAr) by carefully selecting catalysts, solvents, and temperature.

Table 1: Illustrative Chemoselective Functionalization on a Halogenated Pyridine Model

Target Position Reaction Type Reagents & Conditions Outcome Reference
C-Br Catalytic Amination Pd₂(dba)₃, Xantphos, Base Exclusive substitution of bromide nih.gov
C-Cl Nucleophilic Substitution Neat, No Pd catalyst Preferential substitution of chloride nih.gov
C-F SNAr Strong Nucleophile Selective substitution of fluoride (B91410) nih.gov

Exploration of Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are run in continuously flowing streams through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. For the synthesis and derivatization of this compound, flow chemistry could be particularly advantageous. The precise control over temperature, pressure, and reaction time in a flow reactor can minimize the formation of impurities and improve yields, which is crucial when dealing with complex, multi-functionalized molecules.

Automated radial synthesis equipment, which combines the benefits of linear and cyclic synthesis, represents an emerging methodology that could be applied. nih.gov Such systems use a central switching station connected to various continuous flow modules, allowing for the rapid and automated synthesis of small molecules. nih.gov This approach would be ideal for creating a library of analogues based on the this compound scaffold for screening purposes in drug discovery.

Application of Machine Learning and Artificial Intelligence in the Design and Synthesis of Analogues

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. researchgate.net These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. researchgate.netnih.gov

For this compound, AI could be employed in several ways:

Analogue Design: ML models could predict the biological activity or material properties of virtual analogues, allowing researchers to prioritize the synthesis of the most promising candidates.

Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways to new, complex molecules based on the starting scaffold of this compound. mdpi.com

Reaction Optimization: Machine learning algorithms can build models from experimental data to predict reaction yields and selectivity, helping chemists quickly identify the optimal conditions for a desired transformation, thereby saving time and resources. researchgate.net High-throughput screening platforms guided by AI can evaluate thousands of reaction conditions daily to accelerate discovery. nih.gov

Table 2: Conceptual Application of Machine Learning in Synthesis

AI/ML Application Input Data Predicted Output Potential Impact Reference
Retrosynthetic Planning Target molecule structure Plausible synthetic routes Accelerated discovery of synthetic pathways mdpi.com
Yield Prediction Reactants, reagents, conditions Predicted reaction yield (%) Reduced experimentation time and material waste researchgate.net
Active Learning Initial reaction screening data Next set of experiments to perform Faster optimization of reaction conditions nih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic arrangement of this compound, with its electron-withdrawing halogen atoms and electron-donating amino group, makes it a fertile ground for discovering novel reactivity. Research into related fluorinated pyridines has shown that the activation of pyridine N-oxides can enable challenging nucleophilic fluorination at the meta position, a transformation previously difficult to achieve. rsc.org

Future research could explore similar unprecedented transformations for this compound. This might involve the use of novel catalysts to enable unusual cross-coupling reactions, the application of photoredox catalysis to access new reactive intermediates, or the exploration of C-H activation strategies to functionalize the pyridine ring in ways not possible through classical methods. The goal is to uncover new reaction pathways that are not immediately obvious, thereby expanding the synthetic chemist's toolkit.

Expanding the Scope of Synthetic Utility beyond Current Paradigms

Ultimately, the aforementioned research avenues aim to elevate this compound from a simple chemical intermediate to a highly versatile and powerful building block. By developing selective functionalization methods, optimizing its synthesis through flow chemistry, and using AI to guide the creation of new analogues, its utility can be expanded far beyond its current applications.

This compound and its derivatives could serve as key components in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. For example, fluorinated pyridine moieties are important pharmacophores in many modern drugs. By establishing a robust and flexible synthetic platform around this compound, researchers can accelerate the development of new molecular entities with tailored properties, driving innovation across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-3-fluoro-N-methylpyridin-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

  • Step 1: Bromination and Fluorination
    Start with a pyridine precursor (e.g., 3-fluoro-N-methylpyridin-2-amine). Bromination at the 4-position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of FeBr₃ or AlBr₃ as catalysts under anhydrous conditions (e.g., dichloromethane at 0–25°C) .
  • Step 2: Purification
    Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .
  • Key Considerations:
    Temperature control is critical to avoid over-bromination. Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture or oxygen .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Analysis:
    The compound should exhibit characteristic signals:
    • Aromatic protons at δ 7.5–8.5 ppm (pyridine ring) with splitting patterns reflecting adjacent Br and F substituents.
    • N-methyl group at δ ~3.0 ppm (singlet) .
  • Mass Spectrometry (EI-MS):
    Look for molecular ion peaks at m/z 233 (M⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Advanced Confirmation:
    Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What purification strategies are effective for removing halogenated byproducts during synthesis?

Methodological Answer:

  • Chromatography:
    Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate halogenated impurities.
  • Crystallization:
    Optimize solvent polarity (e.g., ethanol/water) to isolate the product while leaving polar byproducts in the mother liquor .
  • Validation:
    Post-purification, confirm purity via GC-MS or elemental analysis .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Impact:
    Bromine acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Fluorine’s inductive effect further stabilizes intermediates but may sterically hinder bulky catalysts .
  • Experimental Design:
    Screen palladium catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) and bases (NaOtBu, K₂CO₃) in toluene/DMF at 80–110°C. Monitor regioselectivity via LC-MS .

Q. What computational methods predict the biological target interactions of this compound?

Methodological Answer:

  • Docking Studies:
    Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., JAK2, EGFR). Parameterize halogen bonding using force fields like OPLS4 .
  • MD Simulations:
    Run 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Q. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?

Methodological Answer:

  • Synthesis of Deuterated Analogs:
    Replace the N-methyl group with CD₃ using deuterated methyl iodide (CD₃I) in DMF with NaH as a base .
  • Applications:
    Use LC-MS/MS to track metabolic stability in hepatocyte assays. Compare t₁/₂ of deuterated vs. non-deuterated forms to quantify isotope effects .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

Methodological Answer:

  • Meta-Analysis Framework:
    Compile data from PubChem, ChEMBL, and EPA DSSTox. Use cheminformatics tools (e.g., KNIME, RDKit) to normalize assay conditions (IC₅₀, Ki) and exclude outlier studies .
  • Experimental Validation:
    Re-test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) with positive/negative controls .

Q. How do steric and electronic modifications at the 3-fluoro position affect regioselectivity in subsequent functionalization?

Methodological Answer:

  • Steric Maps:
    Generate steric maps using MOE software to quantify substituent bulk. Compare with experimental yields in Buchwald-Hartwig amination .
  • Electronic Probes:
    Replace fluorine with Cl/CF₃ and measure reaction rates via in situ IR. Correlate Hammett σ values with activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.